1-(Furan-2-yl)cyclopropanamine
Overview
Description
1-(Furan-2-yl)cyclopropanamine is an organic compound with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol. It consists of a cyclopropane ring fused to a furan ring, with an amine group attached to the cyclopropane ring
Scientific Research Applications
1-(Furan-2-yl)cyclopropanamine has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it can serve as a building block for the synthesis of more complex molecules. In biology, it may be used as a probe to study biological systems. In medicine, it has potential applications in drug discovery and development. In industry, it can be used as an intermediate in the production of various chemicals.
Mechanism of Action
Future Directions
Furan platform chemicals (FPCs) are gaining attention in the chemical industry, with a switch from traditional resources such as crude oil to biomass . The manufacture and uses of FPCs directly available from biomass (like furfural and 5-hydroxy-methylfurfural) are being explored . This suggests that “1-(Furan-2-yl)cyclopropanamine” and similar compounds could have potential applications in the future.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Furan-2-yl)cyclopropanamine can be synthesized through several methods, including the cyclization of 2-furoic acid derivatives or the reaction of furan with appropriate amines under specific conditions. One common method involves the reaction of 2-furoic acid with ammonia in the presence of a reducing agent, followed by cyclization to form the cyclopropane ring.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-yl)cyclopropanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound or to synthesize derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to introduce different functional groups into the compound.
Major Products Formed: The reactions can lead to the formation of various derivatives, such as oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.
Comparison with Similar Compounds
1-(Furan-2-yl)cyclopropanamine can be compared with other similar compounds, such as 1-(furan-2-yl)ethylamine and N-[1-(furan-2-yl)ethyl]cyclopropanamine. These compounds share similar structural features but may have different properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Properties
IUPAC Name |
1-(furan-2-yl)cyclopropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-7(3-4-7)6-2-1-5-9-6/h1-2,5H,3-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKLFVBDULKZET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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